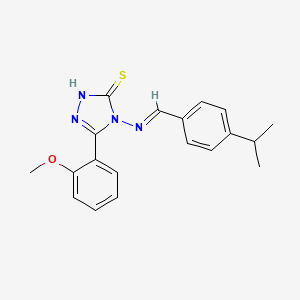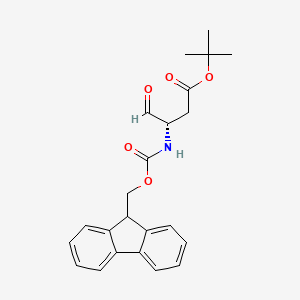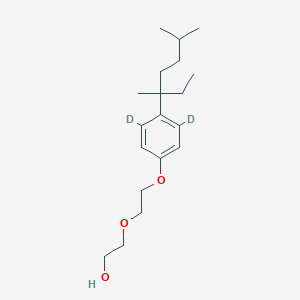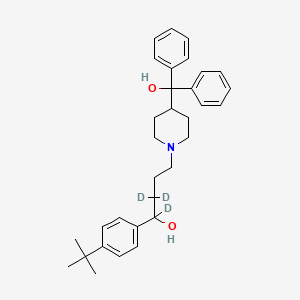
(R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity and utility in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Hydroxylation: Introducing a hydroxyl group at the desired position through a controlled oxidation reaction.
Amidation: Reacting the hydroxylated intermediate with 4-nitro-3-trifluoromethylphenylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups.
科学研究应用
This compound is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Analytical Chemistry: Used as a standard for calibration in chromatographic and spectroscopic analyses.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
作用机制
The mechanism of action of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
相似化合物的比较
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-trifluoromethylphenyl)propionamide
Comparison:
Structural Differences: The presence or absence of specific functional groups, such as the nitro or trifluoromethyl groups, can significantly alter the compound’s reactivity and properties.
Reactivity: The unique combination of functional groups in ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide makes it more versatile in undergoing various chemical reactions compared to its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain analytical or medicinal purposes.
属性
CAS 编号 |
1431221-74-7 |
|---|---|
分子式 |
C17H13ClF4N2O5 |
分子量 |
436.7 g/mol |
IUPAC 名称 |
(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m1/s1 |
InChI 键 |
LVWMWYCDQNZFKV-MRXNPFEDSA-N |
手性 SMILES |
C[C@@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
规范 SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)





![D-[3-2H]Glucose](/img/structure/B12057919.png)
